molecular formula C7H12N2 B3023096 4-Methylpiperidine-4-carbonitrile CAS No. 948988-53-2

4-Methylpiperidine-4-carbonitrile

Cat. No. B3023096
CAS RN: 948988-53-2
M. Wt: 124.18 g/mol
InChI Key: VIXYONLJAGTTOD-UHFFFAOYSA-N
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Description

4-Methylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 948988-53-2 . It has a molecular weight of 124.19 and a molecular formula of C7H12N2 . The IUPAC name for this compound is 4-methyl-4-piperidinecarbonitrile .


Molecular Structure Analysis

The molecular structure of 4-Methylpiperidine-4-carbonitrile consists of a six-membered ring with five carbon atoms and one nitrogen atom .


Physical And Chemical Properties Analysis

4-Methylpiperidine-4-carbonitrile is stored at a temperature between 28 C .

Scientific Research Applications

Safety and Hazards

The safety data sheet for 4-Methylpiperidine-4-carbonitrile indicates that it is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

4-methylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(6-8)2-4-9-5-3-7/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXYONLJAGTTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609451
Record name 4-Methylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperidine-4-carbonitrile

CAS RN

948988-53-2
Record name 4-Methylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared by the procedure described for the synthesis of 1-({3-[(1S,2S)-2-hydroxycyclohexyl]-4-oxo-3,4-dihydrobenzo[h]quinazolin-6-yl}methyl)-4-pyridin-2-ylpiperidine-4-carbonitrile in Example 2, substituting 4-methylpiperidine-4-carbonitrile for 4-pyridin-2-ylpiperidine-4-carbonitrile. The resultant solid gave proton NMR spectra consistent with theory and a mass ion (ES+) of 431.2438 for [M+H]+ [Calc'd for C26H31N4O2, [M+H]+=431.2444]: 1H NMR (400 MHz, CDCl3) δ 8.96-8.93 (m, 1H), 8.28-8.23 (m, 1H), 8.05 (s, 1H), 7.72-7.65 (m, 2H), 4.64 (br s, 1H), 4.04 (br s, 1H), 3.92 (s, 2H), 2.87 (br s, 2H), 2.56-2.53 (m, 1H), 2.45 (d, J=12.2 Hz, 2H), 2.29-2.26 (m, 1H), 2.09-1.86 (m, 5H), 1.64-1.41 (m, 5H), 1.36 (s, 3H).
Name
1-({3-[(1S,2S)-2-hydroxycyclohexyl]-4-oxo-3,4-dihydrobenzo[h]quinazolin-6-yl}methyl)-4-pyridin-2-ylpiperidine-4-carbonitrile
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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